molecular formula C14H17ClN2O2 B10993467 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide

Cat. No.: B10993467
M. Wt: 280.75 g/mol
InChI Key: ZPBGCLLMLRUZHJ-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide is a synthetic small molecule characterized by a phenylpropanamide backbone with a 5-chloro substituent and a 2-oxopyrrolidin-1-yl group at the ortho position of the phenyl ring.

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C14H17ClN2O2/c1-9(2)14(19)16-11-8-10(15)5-6-12(11)17-7-3-4-13(17)18/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,19)

InChI Key

ZPBGCLLMLRUZHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one ring plays a crucial role in its biological activity, allowing it to bind to target proteins and modulate their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The Pharmacopeial Forum (2017) describes three structurally related compounds (m, n, o) with distinct stereochemical configurations and functional groups, enabling a comparative analysis .

Key Structural Differences

Feature N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide Compound m Compound n Compound o
Core Backbone Phenylpropanamide Hexanamide with diphenyl and hydroxy groups Hexanamide with diphenyl and hydroxy groups Hexanamide with diphenyl and hydroxy groups
Substituents 5-chloro, 2-oxopyrrolidin-1-yl 2,6-Dimethylphenoxy, acetamido, hydroxy 2,6-Dimethylphenoxy, acetamido, hydroxy 2,6-Dimethylphenoxy, acetamido, hydroxy
Ring System Pyrrolidinone (5-membered) Tetrahydropyrimidinone (6-membered) Tetrahydropyrimidinone (6-membered) Tetrahydropyrimidinone (6-membered)
Stereochemistry Not specified (R)-configuration at key chiral centers (S)-configuration at key chiral centers Mixed (S/R) at positions 2R, 4S, 5S

Functional Implications

Ring System Impact: The pyrrolidinone ring in the target compound is smaller and less rigid than the tetrahydropyrimidinone in compounds m, n, and o. This may influence binding affinity to enzymes or receptors requiring larger hydrophobic pockets .

Stereochemical Complexity :

  • Compounds m, n, and o exhibit defined stereochemistry, which is critical for their bioactivity (e.g., enantioselective binding to proteases or kinases). The absence of stereochemical detail for the target compound limits direct pharmacological comparisons .

Pharmacokinetic Considerations :

  • The hexanamide backbone in m/n/o may enhance lipid solubility compared to the phenylpropanamide structure of the target compound, affecting blood-brain barrier penetration or half-life .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s simpler pyrrolidinone system may offer synthetic advantages over the tetrahydropyrimidinone-containing analogs, which require multi-step enantioselective synthesis .
  • Data Gaps: No experimental data (e.g., IC₅₀, solubility, toxicity) for the target compound are available in the provided evidence, limiting mechanistic or clinical comparisons.

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